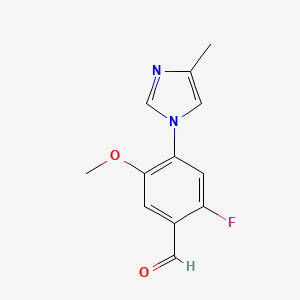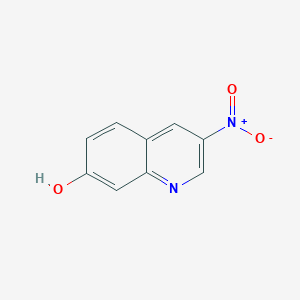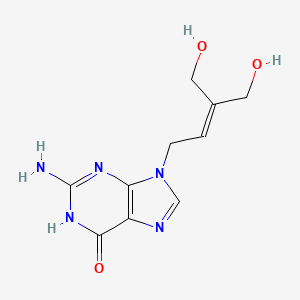
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups such as hydroxyl, methoxy, and carboxaldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of resorcinol with ethyl acetoacetate under acidic conditions to form the benzopyran ring system. Subsequent functionalization steps introduce the hydroxyl, methoxy, and carboxaldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxaldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxaldehyde group can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Aplicaciones Científicas De Investigación
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its anticancer properties could be due to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde can be compared with other similar compounds, such as:
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: This compound has a similar benzopyran ring system but with different functional groups, leading to distinct chemical and biological properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: This compound also shares the benzopyran core but differs in its substitution pattern, resulting in unique reactivity and applications.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and a wide range of applications in various fields.
Propiedades
Número CAS |
7338-51-4 |
|---|---|
Fórmula molecular |
C12H10O5 |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
7-hydroxy-5-methoxy-2-methyl-4-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C12H10O5/c1-6-3-9(15)11-10(17-6)4-8(14)7(5-13)12(11)16-2/h3-5,14H,1-2H3 |
Clave InChI |
HAYPHUYUTZEJQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=C(C(=C2OC)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B8791348.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B8791354.png)








![4-{[4-(Methanesulfonyl)benzene-1-sulfonyl]amino}benzoic acid](/img/structure/B8791437.png)


